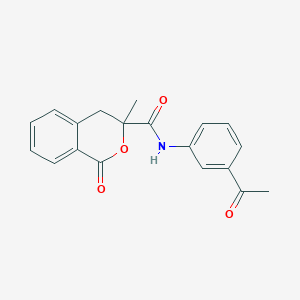

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a structurally complex carboxamide derivative characterized by a fused isochromene core and an acetyl-substituted phenyl group. Its molecular formula is C₂₄H₁₉NO₄, with a molar mass of 385.419 g/mol and a CAS registry number of 853890-18-3 . The IUPAC name highlights key features: a 3-methyl group on the isochromene ring and a 3-acetylphenyl substituent on the carboxamide nitrogen. This compound shares structural motifs with bioactive molecules, such as polyimide precursors and heterocyclic therapeutics, though its specific applications require further exploration .

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12(21)13-7-5-8-15(10-13)20-18(23)19(2)11-14-6-3-4-9-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSRFOKEHJOTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-acetylphenylamine with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as acetone or ethanol, with a catalyst like pyridine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process can be optimized using techniques like column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (): Molecular Formula: C₁₇H₁₄INO₃ Key Differences: Replaces the 3-acetylphenyl group with a 2-iodophenyl moiety. Stereochemistry at the 3-methyl position remains undefined .

- N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (): Molecular Formula: C₂₁H₁₇ClN₂O₃S Key Differences: Features a thiazole ring substituted with a 3-chlorobenzyl group instead of the acetylphenyl. Predicted pKa (6.76 ± 0.70) suggests moderate acidity, influencing solubility .

Modifications on the Isochromene Core

- N-(3-Acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (): Molecular Formula: C₁₈H₁₄ClNO₄ Key Differences: Substitutes the 3-methyl group with a 7-chloro atom on the isochromene ring. The molar mass (343.76 g/mol) is lower than the target compound’s, affecting density (1.400 ± 0.06 g/cm³) .

Stereochemical Considerations

- (3R)-N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ():

- Molecular Formula : C₁₅H₁₅N₃O₃S₂

- Key Differences : Contains a defined R-configuration at the 3-methyl position and a thiadiazole ring with an ethylsulfanyl group.

- Impact : Stereochemical definition may improve binding specificity in chiral environments. The thiadiazole’s electron-deficient nature could modulate pharmacokinetics .

Physicochemical and Structural Data

Biological Activity

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{14}H_{13}NO_{4}

- Molecular Weight : 255.26 g/mol

- CAS Number : 633282-39-0

The structure consists of an isochromene core with an acetylphenyl substituent and a carboxamide functional group, which may influence its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isochromene have shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

The proposed mechanisms include:

- Inhibition of Protein Kinases : Isochromene derivatives can inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : They may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study

A study evaluating the antibacterial activity of various isochromene derivatives found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.

Data Table: Biological Activities Overview

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Inhibition of protein kinases, apoptosis induction |

| Antimicrobial | Moderate to High | Inhibition of bacterial growth |

| Anti-inflammatory | Moderate | Reduction of pro-inflammatory cytokines |

Research Findings

- Anticancer Studies : A series of derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications at the phenyl ring enhanced potency against breast cancer cell lines (PubMed ID: 26151319) .

- Antimicrobial Activity : A comparative study on isochromene derivatives highlighted significant antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) values indicating strong potential for therapeutic applications .

- Inflammation Models : In vivo studies using animal models showed that treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.